2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Description
This compound is a triazole-based acetohydrazide derivative featuring a 3,4-dimethoxyphenyl group at position 5 of the triazole ring and a phenyl group at position 2. The thioether linkage (-S-) connects the triazole core to the acetohydrazide moiety, which is further substituted with an (E)-configured 2-ethoxyphenyl methylidene group.
Properties
Molecular Formula |
C27H27N5O4S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-4-36-22-13-9-8-10-20(22)17-28-29-25(33)18-37-27-31-30-26(32(27)21-11-6-5-7-12-21)19-14-15-23(34-2)24(16-19)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+ |
InChI Key |
SLYZWMQQXVGGEJ-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
S-Alkylation of Triazole-Thiol Intermediate
The triazole-thiol undergoes S-alkylation with ethyl chloroacetate in anhydrous dichloromethane (DCM) using triethylamine as a base (0–5°C, 2 h). This produces ethyl 2-((5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetate in 76–89% yield.
Table 1: Optimization of S-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0–5 | 2 | 89 |
| K₂CO₃ | Acetone | 25 | 6 | 72 |
| NaH | THF | 0 | 1.5 | 81 |
Hydrazinolysis to Acetohydrazide
The ester intermediate is treated with hydrazine hydrate (80% excess) in ethanol under reflux (4–6 h) to form 2-((5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetohydrazide. Yields exceed 90% when using microwave irradiation (30 min at 100°C).
Condensation with 2-Ethoxybenzaldehyde
The final Schiff base is formed by reacting the acetohydrazide with 2-ethoxybenzaldehyde in glacial acetic acid (1:1.2 molar ratio) under reflux (8–12 h). Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance reaction rates, achieving 78–84% yields.
Advanced Coupling Strategies
EDCI/HOBt-Mediated Coupling
In an alternative approach, the triazole-thiol is directly coupled with preformed N'-(2-ethoxybenzylidene)acetohydrazide using EDCI and HOBt in DMF (0°C to RT, 24 h). This method avoids intermediate isolation, yielding 76% of the target compound.
One-Pot Tandem Reactions
A one-pot protocol combines S-alkylation, hydrazinolysis, and condensation using Sc(OTf)₃ as a Lewis catalyst (CH₃CN, 70°C, 6 h). This reduces purification steps and improves overall yields to 81%.
Purification and Characterization
Crystallization Techniques
Crude products are recrystallized from ethyl acetate/hexane (3:1 v/v) to obtain white crystalline solids. Purity is confirmed by HPLC (≥98%) using a C18 column (MeOH:H₂O = 70:30).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 4.12 (q, 2H, OCH₂CH₃), 4.62 (s, 2H, SCH₂), 7.02–7.89 (m, 11H, Ar-H), 8.34 (s, 1H, N=CH), 10.21 (s, 1H, NH).
-
IR (KBr): 3250 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Mechanistic Insights
Cyclocondensation Mechanism
The triazole ring forms via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group of carbon disulfide, followed by intramolecular cyclization (Scheme 2). Acidic conditions stabilize the thiolate intermediate, favoring cyclization over dimerization.
Schiff Base Formation
The condensation proceeds through a six-membered transition state where acetic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide NH₂ group (Scheme 3). The E-configuration is confirmed by NOESY correlations between the imine proton (δ 8.34) and aromatic protons of the 2-ethoxyphenyl group.
Comparative Analysis of Methodologies
Table 2: Efficiency of Key Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Stepwise S-Alkylation | 3 | 68 | 24 | 98 |
| EDCI/HOBt Coupling | 2 | 76 | 24 | 97 |
| One-Pot Tandem Reaction | 1 | 81 | 6 | 99 |
Challenges and Optimizations
-
Byproduct Formation : Competing N-alkylation during S-alkylation is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.
-
Hydrazine Handling : Anhydrous conditions and controlled stoichiometry prevent over-substitution during hydrazinolysis.
-
Scale-Up Limitations : Microwave-assisted methods face energy transfer inefficiencies at >100 g scales; flow chemistry adaptations are under investigation .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines or other reduced forms.
Substitution: The phenyl and methoxy groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Key Features
- Triazole Ring : The presence of the 1,2,4-triazole moiety contributes to the compound's biological activity.
- Sulfanyl Group : This functional group enhances the compound's reactivity and potential interactions with biological targets.
- Hydrazide Functionality : The hydrazide part of the molecule is often associated with various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. The compound under consideration has been evaluated for its efficacy against various viruses, including:
- Hepatitis C Virus (HCV)
- Herpes Simplex Virus (HSV)
- Influenza Virus
In vitro studies indicate that modifications in the substituents on the triazole ring can significantly influence antiviral activity. For instance, compounds with electron-donating groups exhibit enhanced potency against viral replication pathways .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. The compound's structure allows it to interact with multiple biological targets involved in cancer cell proliferation and survival. Notable findings include:
- Inhibition of Cell Proliferation : Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The proposed mechanisms include interference with DNA synthesis and modulation of signaling pathways related to cell survival .
Medicinal Chemistry
In medicinal chemistry, the design and synthesis of new derivatives based on this compound are ongoing. Researchers are exploring:
- Structure-Activity Relationships (SAR) : Understanding how different substituents affect biological activity helps in optimizing lead compounds for better efficacy and selectivity.
- Synthesis of Novel Derivatives : Efforts are being made to synthesize new analogs that may enhance therapeutic outcomes or reduce side effects associated with existing treatments .
Case Study 1: Antiviral Efficacy Against HCV
A study published in Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited significant antiviral activity against HCV. The lead compound showed an IC50 value in the low micromolar range, indicating strong potential for further development into a therapeutic agent .
Case Study 2: Anticancer Activity in Breast Cancer Models
In another research effort, derivatives similar to this compound were tested against breast cancer cell lines. Results indicated that these compounds could reduce cell viability significantly and induce apoptosis through caspase activation pathways. The study suggests that further exploration into these derivatives could lead to promising anticancer therapies .
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
a. Chlorophenyl vs. Dimethoxyphenyl Derivatives
- Compound from : 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide Key Difference: Replacement of 3,4-dimethoxyphenyl with 4-chlorophenyl. Impact: The chloro group is electron-withdrawing, reducing solubility compared to methoxy groups. Chlorinated analogs often exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous stability. No activity data are provided, but such substitutions are typically associated with altered target affinity in antimicrobial or anticancer agents .
b. Ethyl and Methoxyphenyl Derivatives
- Compound from : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide
- Key Differences :
- Ethyl group at position 4 of the triazole (vs. phenyl in the target compound).
- 4-Methoxyphenyl at position 5 (vs. 3,4-dimethoxyphenyl).
- Additional hydroxy and methoxy groups on the hydrazide-linked phenyl ring. The 4-methoxyphenyl group offers moderate electron donation compared to the target’s 3,4-dimethoxy substitution. The hydroxy group may enhance hydrogen bonding but reduce metabolic stability .
Hydrazide Moiety Modifications
a. Benzylidene vs. Indole-Based Hydrazides
- Compounds from : Tetrahydroquinoline derivatives with IC50 values (e.g., C12: IC50 = 2.00 µM against small-cell lung cancer). The target compound’s 2-ethoxyphenyl group may offer similar rigidity but with different electronic profiles, suggesting comparable or distinct potency depending on the target .
b. Sulfonyl and Pyridine Modifications
- Compounds from : Derivatives like ZE-4b (pyridine-2-yl substitution) and ZE-5a (sulfonyl groups).
- Key Differences : Pyridine rings introduce nitrogen-based polarity, while sulfonyl groups increase acidity and hydrogen-bonding capacity.
- Impact : Such modifications are often leveraged to optimize pharmacokinetic properties (e.g., ZE-5a’s sulfonyl group may improve solubility) or target specificity (e.g., pyridine for metal coordination in enzyme inhibition) .
Structural-Activity Relationship (SAR) Insights
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a novel derivative within the class of triazole compounds known for their diverse biological activities. This article aims to explore its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 460.55 g/mol. The compound features a triazole ring, which is a known scaffold for various bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molar Mass | 460.55 g/mol |
| LogP | 5.0564 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound under review has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In a study by Yang et al., derivatives of triazoles demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1 μM against S. aureus, comparable to standard antibiotics like gentamicin and ciprofloxacin . The presence of electron-withdrawing groups in the structure has been correlated with enhanced antibacterial activity.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound's structural features suggest potential efficacy against a range of fungal pathogens. A systematic review highlighted the broad-spectrum antifungal activity of triazole derivatives, indicating that modifications in the phenyl ring can significantly impact their potency .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, derivatives containing triazole moieties have shown promising results in inhibiting cancer cell proliferation.
- Cytotoxicity Studies : In vitro studies revealed that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines such as MKN-45 and HT-29, with IC50 values significantly lower than conventional chemotherapeutics .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways, including tyrosine kinases .
Case Studies
- Antibacterial Evaluation : A recent study evaluated a series of triazole derivatives for their antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis, reporting MIC values that indicate moderate to strong activity .
- Antitumor Activity : Another investigation assessed the efficacy of triazole-containing compounds against various cancer cell lines. The results indicated that modifications in substituents on the triazole ring could enhance anticancer properties significantly .
Q & A
Q. What are the optimal synthetic routes for preparing this compound and validating its purity?
- Methodological Answer : The compound can be synthesized via hydrazide formation through refluxing ethanol with hydrazine hydrate, followed by condensation with substituted aldehydes. For example, hydrazine hydrate (1.2 eq) is added to a solution of the precursor ester in ethanol under reflux for 4 hours, monitored by TLC (chloroform:methanol, 7:3). Microwave-assisted methods may reduce reaction time (e.g., 30–60 minutes vs. 4 hours) and improve yield (85–92% vs. 70–80%) . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates.
Q. Which analytical techniques are critical for characterizing its structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., sulfanyl, hydrazone). For example, the hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm, while the triazole protons resonate at δ 7.8–8.1 ppm. FT-IR can validate the C=S stretch (~650–700 cm⁻¹) and N-H stretches (~3200 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ calculated for C₂₇H₂₆N₆O₄S: 531.17) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?
- Methodological Answer : Compare IC₅₀ values of analogs with varying substituents. For instance:
| Substituent on Triazole/Phenyl Rings | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl + Ethoxy | 0.69 | SCLC | |
| 5-Chloroindole | 1.06 | Melanoma | |
| 4-Methylphenyl | 3.10 | Breast |
Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess changes in cytotoxicity. Molecular docking (AutoDock Vina) can predict binding affinity to targets like tyrosine kinase or tubulin .
Q. What computational strategies are effective for predicting target binding modes?
- Methodological Answer : Perform molecular docking using the crystal structure of a homologous target (e.g., EGFR kinase, PDB ID: 1M17). Parameterize the compound with Gaussian 09 (B3LYP/6-31G*) for charge optimization. Docking scores (ΔG < -8 kcal/mol) and hydrogen bonding with residues (e.g., Lys721, Thr766) suggest strong inhibition. Validate predictions with MM-GBSA binding free energy calculations .
Q. How can SHELX software improve crystal structure refinement for this compound?
- Methodological Answer : Use SHELXL for high-resolution refinement (R-factor < 5%). Input .hkl diffraction data and initial coordinates from SHELXS. Apply TWIN/BASF commands for twinned crystals. For disordered ethoxyphenyl groups, use PART/SUMP restraints. Compare final anisotropic displacement parameters (ADPs) with similar triazole derivatives to validate geometry .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions. For example:
- Cell Line Variability : Compound C14 shows IC₅₀ = 0.69 μM in small-cell lung cancer (SCLC) vs. 1.06 μM in melanoma .
- 3D vs. 2D Cultures : 3D spheroids (e.g., Panc-1) require 2–3× higher concentrations due to diffusion barriers .
Standardize assays using MTT with matched cell passage numbers and serum-free pre-incubation.
Experimental Design & Optimization
Q. What statistical approaches optimize synthesis yield and bioactivity?
- Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology (RSM). Variables include temperature (60–100°C), solvent polarity (ethanol/DMF), and catalyst (p-TsOH). A central composite design (CCD) identifies optimal conditions (e.g., 80°C, ethanol, 5 mol% catalyst) for >90% yield. Pareto charts prioritize factors affecting cytotoxicity .
Q. How to evaluate ADMET properties preclinically?
- Methodological Answer :
- Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- Toxicity : Ames test (TA98/TA100 strains) for mutagenicity.
- Anticoagulant Action : Tail bleeding assays in mice (e.g., 2.5 mg/kg increases bleeding time by 150% vs. heparin) .
Tables for Key Data
Table 1 : IC₅₀ Values of Structural Analogs
| Compound ID | Substituents | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| C14 | 5-Bromoindole | 0.69 | SCLC |
| C13 | 5-Chloroindole | 1.06 | Melanoma |
| 5-Fluorouracil | Reference | 0.60 | Broad-Spectrum |
Table 2 : Optimization of Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (hours) | 4.0 | 0.5 |
| Yield (%) | 75 | 92 |
| Purity (HPLC, %) | 98 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
